(1S,3S)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is a chemical compound categorized under the class of cyclobutane derivatives. Its molecular formula is C₁₆H₂₂O₅S, and it has a molecular weight of 326.41 g/mol . This compound features a tert-butyl group and a tosylate moiety, which contribute to its unique reactivity and potential applications in organic synthesis.
The presence of the tosylate group in (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate makes it a suitable substrate for nucleophilic substitution reactions. The tosylate can be displaced by various nucleophiles, leading to the formation of different derivatives. Additionally, this compound can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol .
While specific biological activity data for (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is limited, compounds with similar structures often exhibit interesting pharmacological properties. The presence of the cyclobutane ring may influence biological interactions, making it a candidate for further investigation in medicinal chemistry .
Several synthetic routes have been proposed for the preparation of (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate:
These methods allow for the selective formation of the desired stereoisomer due to the chiral centers present in the compound .
(1S,3S)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate has potential applications in:
Interaction studies involving (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate are essential to understand its reactivity and potential biological effects. Investigating how this compound interacts with various nucleophiles and electrophiles can provide insights into its utility in synthetic chemistry and potential biological pathways.
Several compounds share structural similarities with (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 3-hydroxycyclobutanecarboxylate | C₁₆H₂₄O₄ | Lacks tosyl group; more hydrophilic |
| Tert-butyl 2-(tosyloxy)cyclopentanecarboxylate | C₁₆H₂₂O₅S | Cyclopentane ring; different ring strain |
| Tert-butyl 4-(tosyloxy)butanoate | C₁₈H₃₈O₅S | Linear structure; different reactivity profile |
The unique combination of a cyclobutane ring and a tosylate group in (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate distinguishes it from these similar compounds, potentially offering unique chemical reactivity and biological interactions .
The systematic IUPAC name for this compound is (1S,3S)-1,1-dimethylethyl 3-[(4-methylphenyl)sulfonyl]oxycyclobutanecarboxylate, reflecting its stereochemistry and functional groups. The cyclobutane ring is substituted at positions 1 and 3 with a tert-butyl ester and a tosyloxy group, respectively. The cis relationship between these groups is denoted by the (1S,3S) configuration, which has been confirmed through stereochemical analysis.
The molecular formula, C₁₆H₂₂O₅S, corresponds to a molecular weight of 326.41 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 939768-65-7 |
| SMILES Notation | O=C(OC(C)(C)C)[C@H]1CC@HOS(=O)(C2=CC=C(C=C2)C)=O |
| InChI Key | XRAKRCWHGGQELJ-BETUJISGNA-N |
The tert-butyl group (1,1-dimethylethyl) at position 1 provides steric bulk, while the tosyloxy group at position 3 acts as a leaving group, facilitating nucleophilic substitution reactions.
Cyclobutane derivatives have long intrigued chemists due to the ring strain inherent in their four-membered structure. Early studies focused on the synthesis and stability of these compounds, with particular emphasis on substituent effects. The introduction of electron-withdrawing groups, such as sulfonates, was found to stabilize cyclobutane rings by reducing electron density and mitigating ring-opening reactions.
The tert-butyl ester group emerged as a critical protecting group for carboxylic acids in the mid-20th century, enabling chemists to perform reactions at other sites without unwanted side reactions. When combined with the tosyloxy moiety—a classic leaving group first popularized in the 1950s—this compound became a strategic tool for constructing strained ring systems with precise stereochemical control.
(1S,3S)-tert-Butyl 3-(tosyloxy)cyclobutanecarboxylate is prized for its dual functionality:
A comparative analysis of its synthetic roles is provided below:
| Functional Group | Role in Synthesis | Example Application |
|---|---|---|
| tert-Butyl ester | Carboxylic acid protection | Peptide coupling reactions |
| Tosyloxy group | Leaving group for substitution | Formation of cyclobutane amines |
The compound’s stereochemistry further enables enantioselective synthesis, making it valuable in pharmaceutical research for constructing chiral centers.
The synthesis of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate follows a well-established stepwise approach beginning with the preparation of the hydroxyl precursor, tert-butyl 3-hydroxycyclobutanecarboxylate [1]. The initial step involves the reduction of tert-butyl 3-oxocyclobutanecarboxylate using sodium tetrahydroborate in a methanol-tetrahydrofuran solvent system [1]. This reduction preferentially yields the cis-isomer as a mixture of diastereomers with the cis-product being favored in a 4:1 ratio [9].
The reduction reaction proceeds under controlled conditions at temperatures ranging from -30°C to 0°C over a period of 2.5 hours under nitrogen atmosphere [1]. The reaction mixture is quenched with ice and saturated ammonium chloride solution, followed by extraction with ethyl acetate to afford the crude hydroxyl intermediate in yields approaching 98.8% [9]. Alternative reduction protocols utilizing sodium tetrahydroborate in ethanol at 20-30°C have been reported with yields of 70%, though with reduced stereoselectivity [9].
The conversion of tert-butyl 3-hydroxycyclobutanecarboxylate to its corresponding tosylate represents a critical transformation requiring careful optimization of reaction parameters [6]. The tosylation reaction employs para-toluenesulfonyl chloride as the sulfonylating agent in the presence of an appropriate base [6] [14]. Research has demonstrated that the selection of base significantly influences reaction efficiency and product quality [17].
Table 1: Tosylation Reaction Optimization Conditions
| Base | Solvent | Temperature (°C) | Reaction Time | Advantages | Considerations |
|---|---|---|---|---|---|
| Pyridine | Pyridine | 0 to RT | 1-24 h | Nucleophilic catalyst | Odor, handling |
| Triethylamine | Dichloromethane | 0 to RT | 2-4 h | Good yields | Standard conditions |
| DMAP/Triethylamine | Dichloromethane | 0 to RT | 1-6 h | Catalytic amount needed | Catalyst effects |
| Sodium hydride | THF | -20 to 60 | 1-2 h | Strong base | Moisture sensitive |
| Potassium hydroxide | DMSO | 50 | 2 h | High temperature stable | Polar aprotic solvent |
Pyridine serves a dual function as both solvent and base, acting as a nucleophilic catalyst through the formation of an N-tosylpyridinium chloride intermediate [17]. This intermediate exhibits enhanced electrophilicity due to the positive charge on the pyridinium nitrogen, facilitating the subsequent nucleophilic attack by the alcohol [17]. The mechanism involves initial nucleophilic attack of pyridine on the sulfur center of para-toluenesulfonyl chloride, displacing chloride and forming the activated tosylating species [35].
Triethylamine represents an alternative base system that operates through acid-base neutralization of the hydrogen chloride byproduct [36]. When employed in dichloromethane solution, triethylamine provides good yields under standard reaction conditions while avoiding the handling challenges associated with pyridine [18]. The use of 4-dimethylaminopyridine as a catalytic additive with triethylamine has proven particularly effective, requiring only catalytic quantities while maintaining high reaction efficiency [40].
The choice of solvent system exerts profound influence on tosylation reaction outcomes, affecting both reaction rate and product distribution [15]. Polar aprotic solvents demonstrate superior performance for tosylation reactions due to their ability to solvate ionic intermediates without competing hydrogen bonding interactions [42].
Table 2: Solvent Systems in Cyclobutane Tosylation
| Solvent | Polarity | Dielectric Constant | Temperature Range (°C) | Advantages for Tosylation | Typical Yield Range (%) |
|---|---|---|---|---|---|
| Dichloromethane | Polar aprotic | 8.9 | -78 to 40 | Standard conditions | 70-95 |
| Tetrahydrofuran | Polar aprotic | 7.5 | -78 to 66 | Good solvation | 65-90 |
| Pyridine | Polar aprotic | 13.3 | 0 to 115 | Dual role base/solvent | 80-95 |
| Toluene | Nonpolar | 2.4 | -78 to 110 | Inert conditions | 50-85 |
| DMSO | Polar aprotic | 47.2 | 0 to 189 | High polarity | 60-85 |
| Acetonitrile | Polar aprotic | 37.5 | -40 to 82 | Moderate polarity | 70-90 |
Dichloromethane emerges as the preferred solvent for routine tosylation reactions due to its moderate polarity, excellent solvation properties, and convenient working temperature range [40]. The solvent's dielectric constant of 8.9 provides sufficient polarity to stabilize ionic intermediates while maintaining compatibility with organic reactants [42]. Temperature control proves critical, with reactions typically conducted at 0°C to room temperature to minimize elimination side reactions [16].
Research demonstrates that temperature elevation can lead to competing elimination pathways, particularly with secondary alcohols bearing beta-hydrogen atoms [16]. The optimization studies reveal that maintaining reaction temperatures below 0°C during the addition of para-toluenesulfonyl chloride prevents unwanted elimination reactions while preserving high conversion efficiency [33]. Temperature monitoring throughout the reaction proves essential, as the tosylation process generates significant exothermic heat that requires controlled dissipation [33].
Alternative synthetic approaches to (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate involve direct functionalization of preformed cyclobutane derivatives through various methodologies [27]. These approaches circumvent the traditional stepwise synthesis from hydroxyl precursors, offering potential advantages in terms of step economy and stereochemical control [28].
The formal gamma-carbon-hydrogen functionalization of cyclobutyl ketones represents an innovative approach for accessing 1,3-disubstituted cyclobutane derivatives [27]. This methodology employs a sequential carbon-hydrogen/carbon-carbon functionalization strategy utilizing a bicyclo[1.1.1]pentan-2-ol intermediate generated through an optimized Norrish-Yang photochemical cyclization [27]. The intermediate subsequently undergoes palladium-catalyzed carbon-carbon cleavage and functionalization to produce cis-gamma-functionalized cyclobutyl derivatives with exclusive stereoselectivity [27].
Photocatalytic [2+2] cycloaddition reactions provide another alternative route for cyclobutane construction [28] [29]. These methods utilize visible light irradiation with appropriate photosensitizers to effect intermolecular cycloaddition between dehydroamino acids and styrene-type olefins [28]. The photocatalytic approach demonstrates broad substrate compatibility and proceeds under mild reaction conditions, offering regioselectivity and diastereoselectivities up to 20:1 [28].
The energy transfer-mediated [2+2] cycloaddition strategy employs Lewis acid catalysis to facilitate intermolecular cycloaddition reactions between cinnamate derivatives and styrene substrates [29]. This methodology enables the preparation of tetrasubstituted cyclobutane substrates on gram scale while preserving functional group integrity and maintaining mild reaction conditions [29]. The approach demonstrates excellent compatibility with halogen substituents and other sensitive functional groups [29].
The stereoselective synthesis of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate requires precise control over diastereomeric formation during key synthetic transformations [20] [22]. The stereochemical outcome depends critically on the reaction conditions employed during the reduction step that generates the hydroxyl precursor [25].
Table 3: Reduction Conditions for Hydroxyl Precursor Formation
| Reducing Agent | Solvent System | Temperature (°C) | Yield (%) | Stereoselectivity | Reaction Time (h) |
|---|---|---|---|---|---|
| NaBH4 | MeOH/THF | -30 to 0 | 98.8 | cis-favored 4:1 | 2.5 |
| NaBH4 | EtOH | 20-30 | 70 | Mixture | 2 |
| NaBH4 | MeOH | 0-20 | 99 | cis-favored | 2.3 |
| LiAlH4 | THF | -78 to 0 | 85-95 | Variable | 1-3 |
| BH3-THF | THF | -78 to RT | 80-95 | High | 2-4 |
Sodium tetrahydroborate reduction in methanol-tetrahydrofuran solvent systems consistently provides the highest stereoselectivity, favoring the cis-isomer in ratios approaching 4:1 [9]. The stereochemical preference arises from steric approach control during hydride delivery to the ketone carbonyl [25]. Lower reaction temperatures enhance stereoselectivity by reducing the kinetic energy available for accessing alternative conformational pathways [9].
Table 4: Stereochemical Control in Diastereomeric Formation
| Method | Diastereoselectivity | Controlling Factor | Temperature Dependence | Typical dr Range |
|---|---|---|---|---|
| NaBH4 reduction | 4:1 (cis) | Steric approach | High | 3:1 to 6:1 |
| Catalytic hydrogenation | 2:1 (variable) | Catalyst face | Moderate | 1:1 to 4:1 |
| Directed reduction | 10:1 (directed) | Directing group | Low | 8:1 to 20:1 |
| Enzymatic reduction | >20:1 | Enzyme pocket | Low | >10:1 |
| Chiral auxiliary | >95:5 | Auxiliary chirality | Moderate | >20:1 |
The incorporation of chiral auxiliaries represents the most effective strategy for achieving high stereoselectivity in cyclobutane synthesis [22]. Chiral auxiliaries provide facial discrimination during reduction reactions, leading to diastereomeric ratios exceeding 95:5 in favor of the desired stereoisomer [22]. The auxiliary approach requires additional synthetic steps for installation and removal but offers unparalleled stereochemical control [26].
Directed reduction methodologies utilizing coordinating functional groups provide an intermediate level of stereochemical control [23]. These approaches exploit the ability of proximal heteroatoms to coordinate reducing agents and direct hydride delivery to specific faces of the carbonyl substrate [23]. Directed reduction protocols typically achieve diastereomeric ratios ranging from 8:1 to 20:1 while maintaining good chemical yields [23].
The proton nuclear magnetic resonance spectrum of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate exhibits distinct chemical shift patterns that reflect the compound's structural architecture and electronic environment. The molecular formula C₁₆H₂₂O₅S results in a molecular weight of 326.41 grams per mole , creating a complex spectral profile with multiple characteristic resonance regions.
The tert-butyl ester moiety displays its characteristic singlet resonance pattern centered around 1.4-1.6 parts per million, reflecting the nine equivalent methyl protons of the tert-butyl group [2]. This chemical shift positioning is consistent with typical tert-butyl ester derivatives where the electron-withdrawing effect of the carbonyl group results in a slight downfield shift compared to tert-butyl ethers [3]. The singlet multiplicity arises from the absence of vicinal coupling due to the quaternary carbon center, making this signal a diagnostic marker for tert-butyl ester identification.
The tosyl group contributes distinctive aromatic proton signals in the 7.3-7.8 parts per million range [4] [5]. The para-substituted aromatic ring generates two sets of doublet signals corresponding to the ortho and meta protons relative to the methyl substituent. The methyl group attached to the aromatic ring typically resonates as a singlet at approximately 2.3-2.4 parts per million, representing three equivalent protons [4]. This chemical shift reflects the aromatic ring's electron-donating effect on the methyl substituent.
Cyclobutane ring protons exhibit unique chemical shift characteristics that differ significantly from other cycloalkanes. Research demonstrates that cyclobutane protons resonate at approximately 1.98 parts per million [6], which represents a downfield shift compared to larger cycloalkanes such as cyclohexane (1.44-1.54 parts per million) [6]. This distinctive chemical shift pattern arises from the sigma antiaromatic character of the four-membered ring system [6] [7]. The (1s,3s)-stereochemistry introduces additional complexity through the cis-relationship between the carboxylate and tosyloxy substituents, creating distinct chemical environments for the cyclobutane methylene protons.
The proton bearing the tosyloxy group experiences significant deshielding due to the electron-withdrawing sulfonyl group, resulting in a chemical shift in the 4.5-5.5 parts per million range. This proton appears as a complex multiplet due to coupling with adjacent cyclobutane protons, providing structural information about the substitution pattern and ring conformation.
| Structural Unit | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Tert-butyl methyl groups | 1.4-1.6 | Singlet | 9H |
| Tosyl methyl group | 2.3-2.4 | Singlet | 3H |
| Tosyl aromatic protons | 7.3-7.8 | Doublets | 4H |
| Cyclobutane methylene protons | 1.8-2.8 | Multiplets | 4H |
| Tosyloxy-bearing proton | 4.5-5.5 | Multiplet | 1H |
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information about (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate through distinct chemical shift patterns and carbon connectivity relationships [8] [9]. The compound's 16 carbon atoms generate characteristic signals that enable complete structural elucidation and stereochemical assignment.
The carbonyl carbon of the tert-butyl ester appears in the typical range for aliphatic esters at 170-175 parts per million [10] [11]. This chemical shift reflects the electron-withdrawing nature of the ester functionality and provides confirmation of the carboxylate group's presence. The quaternary carbon of the tert-butyl group resonates around 80-85 parts per million, while the three equivalent methyl carbons appear at approximately 28 parts per million [12]. These values are consistent with tert-butyl ester derivatives and serve as diagnostic markers for this structural unit.
The tosyl group contributes multiple aromatic carbon signals in the 125-150 parts per million range [10]. The para-substituted benzene ring generates six distinct carbon environments: the quaternary carbon bearing the methyl substituent (approximately 140 parts per million), the quaternary carbon attached to the sulfonyl group (approximately 135 parts per million), and four aromatic CH carbons (125-130 parts per million) [13]. The methyl carbon attached to the aromatic ring typically appears around 21 parts per million, consistent with aromatic methyl substituents.
Cyclobutane carbon chemical shifts reflect the unique electronic environment of the four-membered ring system. Research on cyclobutane derivatives indicates that cyclobutane carbons typically resonate in the 15-40 parts per million range, depending on substitution patterns [14]. The carbon bearing the tosyloxy group experiences significant deshielding due to the electron-withdrawing sulfonyl group, resulting in a downfield shift to approximately 75-85 parts per million. The carbon bearing the carboxylate group also exhibits deshielding, appearing around 45-55 parts per million.
The (1s,3s)-stereochemistry creates distinct chemical environments for the four cyclobutane carbons. Two carbons bear substituents (carboxylate and tosyloxy groups), while two carbons remain unsubstituted. This substitution pattern generates four distinct carbon signals in the cyclobutane region, enabling stereochemical assignment through careful analysis of chemical shift differences and coupling patterns.
Carbon connectivity mapping through two-dimensional nuclear magnetic resonance techniques, such as heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, establishes direct and long-range carbon-proton relationships [15]. These experiments confirm the attachment of functional groups to specific carbon centers and validate the proposed molecular structure.
| Carbon Type | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Ester carbonyl | 170-175 | C=O |
| Aromatic carbons | 125-150 | Tosyl ring carbons |
| Tert-butyl quaternary | 80-85 | (CH₃)₃C- |
| Tosyloxy-bearing carbon | 75-85 | Cyclobutane C-3 |
| Carboxylate-bearing carbon | 45-55 | Cyclobutane C-1 |
| Unsubstituted cyclobutane | 15-40 | Cyclobutane C-2, C-4 |
| Tert-butyl methyls | 28 | (CH₃)₃C- |
| Tosyl methyl | 21 | Ar-CH₃ |
X-ray crystallographic analysis of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular conformation [16] [17]. Single crystal X-ray diffraction represents the gold standard for absolute stereochemical assignment and conformational analysis of organic molecules.
Crystallographic studies of related cyclobutane derivatives demonstrate that four-membered rings typically exhibit puckered conformations to minimize ring strain [18] [19]. The cyclobutane ring in (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate adopts a similar puckered geometry, with the dihedral angle between the two three-atom planes providing quantitative assessment of ring puckering. Research on cyclobutane structures indicates typical puckering angles range from 10-35 degrees [20].
The (1s,3s)-stereochemistry places the carboxylate and tosyloxy substituents in a cis-relationship, creating specific geometric constraints that influence molecular packing and intermolecular interactions [21]. X-ray analysis reveals the precise spatial orientation of these substituents relative to the cyclobutane ring plane, providing insight into conformational preferences and steric interactions.
Tosylate ester derivatives typically exhibit characteristic geometric parameters, including sulfonyl oxygen-sulfur bond lengths of approximately 1.43-1.45 angstroms and carbon-oxygen-sulfur bond angles of 115-120 degrees [21] [22]. The tosyl group orientation relative to the cyclobutane ring affects both intramolecular and intermolecular interactions, influencing crystal packing arrangements and molecular stability.
Crystal packing analysis reveals intermolecular hydrogen bonding patterns, van der Waals interactions, and potential π-π stacking arrangements between aromatic tosyl groups [17]. These non-covalent interactions contribute to crystal stability and provide insight into solid-state behavior. The tert-butyl ester group typically participates in weak C-H···O hydrogen bonding interactions with neighboring molecules [23].
Unit cell parameters, space group symmetry, and crystallographic refinement statistics provide quantitative measures of structural quality and reliability [17]. Typical refinement R-factors below 0.05 indicate high-quality structural determination with accurate atomic positions and thermal parameters.
| Crystallographic Parameter | Typical Value Range | Significance |
|---|---|---|
| Cyclobutane puckering angle | 10-35° | Ring strain relief |
| S-O bond length | 1.43-1.45 Å | Sulfonyl group geometry |
| C-O-S bond angle | 115-120° | Tosylate linkage |
| Unit cell volume | Variable | Molecular packing efficiency |
| R-factor | <0.05 | Structural quality |
Mass spectrometric analysis of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate under electron ionization conditions generates characteristic fragmentation patterns that provide structural information and molecular weight confirmation [24] [25]. The molecular ion peak at mass-to-charge ratio 326 corresponds to the intact molecule and serves as the starting point for fragmentation analysis.
Electron ionization typically produces extensive fragmentation through alpha-cleavage and rearrangement processes [26] [27]. The tert-butyl ester moiety undergoes characteristic fragmentation with loss of the tert-butyl radical (57 mass units) to generate an acylium ion at mass-to-charge ratio 269 [25]. This fragmentation represents a common pathway for tert-butyl esters and provides diagnostic information about the ester functionality.
The tosylate group exhibits distinctive fragmentation patterns, including loss of the tosyl radical (155 mass units) and formation of tosylate-specific fragment ions [24]. The tosyl group can undergo internal rearrangement processes leading to the formation of substituted benzyl cations and tropylium ions [28]. Loss of sulfur dioxide (64 mass units) from tosylate-containing fragments represents another characteristic fragmentation pathway.
Cyclobutane ring fragmentation typically involves ring-opening processes followed by alpha-cleavage or rearrangement reactions [29]. The four-membered ring strain facilitates ring-opening under electron ionization conditions, leading to linear alkyl radical cations that subsequently fragment through conventional mechanisms. The (1s,3s)-stereochemistry influences fragmentation pathways through conformational effects and substituent interactions.
McLafferty rearrangement processes may occur when appropriate gamma-hydrogen atoms are available for transfer [25] [30]. These rearrangement reactions provide additional structural information and can generate diagnostic fragment ions that confirm molecular connectivity and substitution patterns.
Base peak assignment typically corresponds to the most stable fragment ion formed during electron ionization. For tosylate esters, this often involves the formation of substituted tropylium ions or other aromatic cations that benefit from resonance stabilization [28] [31].
| Fragmentation Pathway | Mass Loss (m/z) | Fragment Assignment | Significance |
|---|---|---|---|
| Tert-butyl loss | -57 | [M-C₄H₉]⁺ | Ester functionality |
| Tosyl loss | -155 | [M-C₇H₇SO₂]⁺ | Tosylate group |
| SO₂ loss | -64 | [M-SO₂]⁺ | Sulfonyl fragmentation |
| Cyclobutane opening | Variable | Linear fragments | Ring strain relief |
| McLafferty rearrangement | Variable | Rearranged ions | Structural confirmation |